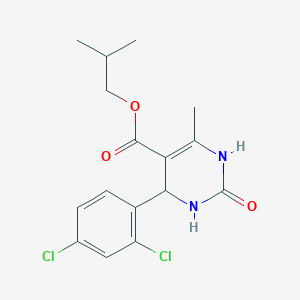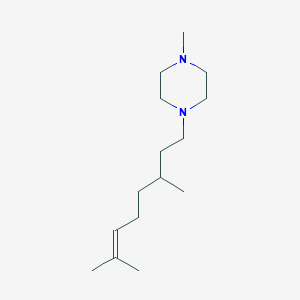![molecular formula C21H28N4O3 B5038988 3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-(4-pyrimidinylmethyl)benzamide](/img/structure/B5038988.png)
3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-(4-pyrimidinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-(4-pyrimidinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of various cancers.
Mecanismo De Acción
3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-(4-pyrimidinylmethyl)benzamide binds to the active site of BTK, preventing its activation and subsequent downstream signaling. This inhibition leads to the suppression of the survival and proliferation of cancer cells. 3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-(4-pyrimidinylmethyl)benzamide has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK), which is involved in T-cell activation and proliferation.
Biochemical and Physiological Effects
3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-(4-pyrimidinylmethyl)benzamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to reduce the levels of various cytokines and chemokines, which are involved in the growth and survival of cancer cells. In addition, 3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-(4-pyrimidinylmethyl)benzamide has been shown to enhance the activity of immune cells, such as T-cells and natural killer cells, which play a crucial role in the immune response against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-(4-pyrimidinylmethyl)benzamide has several advantages as a potential therapeutic agent for cancer. It has shown potent activity against various types of cancers, including those that are resistant to other therapies. It has also been shown to have a favorable safety profile in preclinical studies. However, there are also limitations to its use in lab experiments. 3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-(4-pyrimidinylmethyl)benzamide is a small molecule inhibitor, which may limit its ability to penetrate certain tissues and reach cancer cells in vivo. In addition, its efficacy may be affected by the presence of mutations in the BTK gene or other signaling pathways.
Direcciones Futuras
There are several future directions for the development and use of 3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-(4-pyrimidinylmethyl)benzamide in cancer therapy. One potential application is in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another direction is the development of more potent and selective BTK inhibitors, which may overcome the limitations of 3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-(4-pyrimidinylmethyl)benzamide. In addition, further research is needed to identify biomarkers that can predict the response to 3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-(4-pyrimidinylmethyl)benzamide and to optimize dosing and scheduling for maximum efficacy. Overall, 3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-(4-pyrimidinylmethyl)benzamide has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent for cancer.
Métodos De Síntesis
The synthesis method of 3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-(4-pyrimidinylmethyl)benzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with 4-pyrimidinylmethylamine to form 4-methoxy-N-(4-pyrimidinylmethyl)benzamide. This intermediate is then reacted with 1-isopropyl-4-piperidone to form 3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-(4-pyrimidinylmethyl)benzamide. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-(4-pyrimidinylmethyl)benzamide has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancers, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit BTK, a key enzyme involved in the survival and proliferation of cancer cells. Inhibition of BTK leads to the suppression of downstream signaling pathways, resulting in the induction of apoptosis and inhibition of tumor growth.
Propiedades
IUPAC Name |
4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(pyrimidin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-15(2)25-10-7-18(8-11-25)28-20-12-16(4-5-19(20)27-3)21(26)23-13-17-6-9-22-14-24-17/h4-6,9,12,14-15,18H,7-8,10-11,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQJHGHFRAQKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NCC3=NC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxy-N-(pyrimidin-4-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5038929.png)
![5-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B5038930.png)
![N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide](/img/structure/B5038937.png)
![3-bromo-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5038941.png)
![2,2,3,3-tetrafluoro-N,N'-bis[1-(hydroxymethyl)propyl]succinamide](/img/structure/B5038946.png)

![3-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B5038963.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5038974.png)
![N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B5038979.png)
![3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5038983.png)
![1-(2-hydroxy-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7a,8,8a,8b,9-tetradecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-b]oxiren-6b-yl)ethanone](/img/structure/B5038985.png)
![5-[(3-acetylphenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5038989.png)
![2-butyl-5-(3,4,5-trimethoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5038991.png)
